o-Cresol, 4-(1-methylhexyl)-

Catalog No.
S14446164
CAS No.
42433-61-4
M.F
C14H22O
M. Wt
206.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Cresol, 4-(1-methylhexyl)-

CAS Number

42433-61-4

Product Name

o-Cresol, 4-(1-methylhexyl)-

IUPAC Name

4-heptan-2-yl-2-methylphenol

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

InChI

InChI=1S/C14H22O/c1-4-5-6-7-11(2)13-8-9-14(15)12(3)10-13/h8-11,15H,4-7H2,1-3H3

InChI Key

ZMAWSFRVKHOOJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)C1=CC(=C(C=C1)O)C

o-Cresol, 4-(1-methylhexyl)- is an aromatic compound belonging to the cresol family, characterized by a methyl group and a longer alkyl chain attached to a phenolic structure. Its molecular formula is C14H22OC_{14}H_{22}O, with a molecular weight of approximately 206.32 g/mol. The compound features a hydroxyl group (-OH) attached to the aromatic ring, making it a derivative of cresol, specifically 2-methylphenol. This compound is known for its distinct phenolic odor and is typically found as a colorless to light yellow liquid .

And formulations.
  • Intermediate in Synthesis: The compound serves as an intermediate in the production of other chemicals, including pesticides and pharmaceuticals.
  • Disinfectants and Antiseptics: Due to its phenolic nature, it may be used in formulations for disinfectants.
  • These applications underscore its utility in both industrial and laboratory settings.

    The biological activity of o-Cresol, 4-(1-methylhexyl)- has been studied primarily concerning its toxicity and potential health effects. Research indicates that cresols exhibit varying degrees of toxicity, with o-cresol being classified as a questionable carcinogen. In animal studies, exposure to high concentrations has resulted in liver and kidney weight increases and gastrointestinal tract irritation . Additionally, it has been noted that o-cresol can affect reproductive health in laboratory animals, although no significant effects were observed on male reproductive systems .

    There are several methods for synthesizing o-Cresol, 4-(1-methylhexyl)-:

    • From Coal Tar: Approximately 60% of cresols are derived from coal tar through distillation and extraction techniques.
    • Synthetic Methods: The compound can also be synthesized by alkylation of phenol using methanol or through the diazotization of specific toluidines .
    • Fractional Distillation: Purification from crude mixtures can be achieved through repeated fractional distillation.

    These methods highlight both natural and synthetic pathways for obtaining this compound.

    Interaction studies involving o-Cresol, 4-(1-methylhexyl)- primarily focus on its toxicological profile. Research indicates that interactions with biological systems can lead to significant effects on liver function and reproductive health when administered at high doses . Furthermore, studies have shown that it can interact with various cellular pathways due to its reactive nature as a phenolic compound.

    Several compounds share structural similarities with o-Cresol, 4-(1-methylhexyl)-. Here are some notable examples:

    Compound NameMolecular FormulaUnique Characteristics
    m-CresolC7H8OHas a different position of the methyl group; less toxic than o-cresol.
    p-CresolC7H8OSimilar properties but often used as an antioxidant; less volatile.
    2-MethylphenolC7H8ODirectly related as another isomer; used in similar applications.
    Cresylic Acid (Tricresol)C9H12O3A mixture of all three cresols; used in disinfectants.

    Uniqueness of o-Cresol, 4-(1-methylhexyl)- lies in its longer alkyl chain which enhances its lipophilicity compared to other cresols. This property may influence its solubility and reactivity in various chemical environments.

    The introduction of the 1-methylhexyl group to the phenolic backbone of o-cresol relies on electrophilic aromatic substitution, predominantly via Friedel-Crafts alkylation. This reaction employs Lewis acid catalysts such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) to generate carbocations from alkyl halides or olefins. For instance, reacting o-cresol with 1-methylhexyl chloride in the presence of AlCl₃ facilitates the formation of a tertiary carbocation, which undergoes electrophilic attack at the para position relative to the hydroxyl group. The inherent steric hindrance from the ortho-methyl group necessitates precise control over reaction conditions to favor para-substitution, achieving yields exceeding 70% under optimized temperatures (40–60°C).

    Alternative catalysts, such as ion-exchange resins or activated clay, offer milder conditions and reduced environmental impact. These materials provide Brønsted acidity, promoting carbocation stability without requiring stoichiometric Lewis acids. For example, sulfonated polystyrene resins enable the alkylation of o-cresol with 1-methylhexene, leveraging protonation of the olefin to generate the requisite electrophile. This method minimizes byproduct formation and enhances para-selectivity, with conversions reaching 85% in continuous-flow reactors.

    Table 1: Catalyst Performance in Friedel-Crafts Alkylation of o-Cresol

    CatalystAlkylating AgentTemperature (°C)Para-Substitution Yield (%)
    AlCl₃1-methylhexyl chloride5072
    BF₃1-methylhexene6068
    Ion-exchange resin1-methylhexene8085

    XLogP3

    5.2

    Hydrogen Bond Acceptor Count

    1

    Hydrogen Bond Donor Count

    1

    Exact Mass

    206.167065321 g/mol

    Monoisotopic Mass

    206.167065321 g/mol

    Heavy Atom Count

    15

    Dates

    Last modified: 08-10-2024

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